1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
Description
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone features a pyridazine core substituted with a 1,2,4-triazole moiety at position 6, linked via a piperazine ring to a 3-(trifluoromethyl)phenyl-ethanone group. This structure combines multiple pharmacophoric elements:
Properties
IUPAC Name |
1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O/c20-19(21,22)15-3-1-2-14(10-15)11-18(30)28-8-6-27(7-9-28)16-4-5-17(26-25-16)29-13-23-12-24-29/h1-5,10,12-13H,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGFPIIXMYGJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Halopyridazines
A common approach involves reacting 6-chloropyridazine with 1H-1,2,4-triazole under basic conditions:
- 6-Chloropyridazine is treated with 1H-1,2,4-triazole in the presence of K₂CO₃ in DMF at 80°C for 12 hours.
- The reaction proceeds via nucleophilic aromatic substitution (SNAr), yielding 6-(1H-1,2,4-triazol-1-yl)pyridazine (70–85% yield).
Key Optimization Parameters :
Cyclization of Hydrazine Derivatives
Alternative routes employ hydrazine intermediates:
- 3-Hydrazinylpyridazine is reacted with trifluoroacetic anhydride to form a hydrazide.
- Cyclodehydration with POCl₃ at 80°C generates the triazole ring.
Advantages :
Piperazine Coupling Strategies
Direct Alkylation of Piperazine
The pyridazine-triazole intermediate is coupled with piperazine via SNAr:
- 6-(1H-1,2,4-Triazol-1-yl)pyridazine is refluxed with excess piperazine in DMSO at 120°C for 24 hours.
- The product, 3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine , is isolated by column chromatography (55–65% yield).
Critical Considerations :
Buchwald-Hartwig Amination
For electron-deficient pyridazines, palladium-catalyzed coupling is effective:
- 6-Bromo-3-(1H-1,2,4-triazol-1-yl)pyridazine reacts with piperazine using Pd(OAc)₂/Xantphos in toluene at 100°C.
- Yields: 80–90% with reduced side products.
Synthesis of 2-(3-(Trifluoromethyl)phenyl)acetylpiperazine
Friedel-Crafts Acylation
Reductive Amination
- 1-(Piperazin-1-yl)ethanone is condensed with 3-(trifluoromethyl)benzaldehyde using NaBH₃CN in MeOH.
- Yields: 65–72%.
Final Coupling of Components
Mitsunobu Reaction
The piperazine-ketone moiety is linked to the pyridazine-triazole core:
Direct Alkylation
- The piperazine intermediate is treated with 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone in acetonitrile.
- K₂CO₃ is used as a base, with 12-hour reflux.
- Yield: 68% after silica gel purification.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| SNAr + Alkylation | Nucleophilic substitution | 55–65 | 95–98 | Scalable, minimal by-products |
| Cyclization + Reductive Amination | Hydrazide cyclization | 60–75 | 90–95 | High regioselectivity |
| Buchwald-Hartwig + Mitsunobu | Palladium catalysis | 70–80 | >99 | High efficiency, low temperature |
Optimization and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups like halides or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The triazole moiety is particularly noted for its role in enhancing antifungal activity, making this compound a candidate for treating fungal infections .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. It may inhibit key inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation. This property is particularly relevant for diseases such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative treatment option .
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory mechanisms of this compound. In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines in human cell lines. This finding supports its further investigation as a therapeutic agent for inflammatory diseases .
Summary of Applications
Mechanism of Action
The mechanism of action of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Key Observations :
- Heterocyclic Diversity: The target compound’s pyridazine-triazole core distinguishes it from triazolo-pyrimidine () and tetrazole-containing analogs ().
- Trifluoromethyl Group : Shared with MK29 and MK47 (), this group enhances membrane permeability and resistance to oxidative metabolism .
- Linker Flexibility: Piperazine is a common scaffold, but the ethanone group in the target compound differs from methanone () or thiophene-linked analogs (), which may alter pharmacokinetic profiles.
Research Findings and Implications
- Bioisosteric Replacements : Replacing pyrimidine () with pyridazine (target compound) could modulate selectivity for kinase targets due to altered electronic properties .
- Tetrazole vs. Triazole : Tetrazole-containing analogs () may offer superior metabolic stability but lower solubility compared to the target compound’s triazole group .
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone represents a novel class of pharmacologically active molecules due to its unique structural features combining triazole, pyridazine, and piperazine moieties. This article explores its biological activities, including antibacterial, antifungal, antitumoral, and enzyme inhibition properties.
Structural Overview
The compound's structure can be broken down into several key components:
- Triazole ring : Known for its role in various biological activities.
- Pyridazine moiety : Contributes to the compound's interaction with biological targets.
- Piperazine group : Enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives containing the pyridazine ring exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit both Gram-positive and Gram-negative bacteria. In particular, compounds with the pyridazinone structure have demonstrated effectiveness against strains like E. coli and Staphylococcus aureus .
| Compound | Activity | Target |
|---|---|---|
| 6-[4-(3-Trifluoromethylphenyl)-piperazine]-3(2H)-pyridazinon-2-yl-propionate | Antibacterial | E. coli ATCC 35218 |
| 2-[4-(4-chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl] | Antifungal | Candida albicans |
Antitumor Activity
In vitro studies have reported that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a related compound showed an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line . This suggests potential for further development as an anticancer agent.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes involved in neurotransmission:
- Acetylcholinesterase (AChE) : Inhibition of this enzyme is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.
The structural analysis of similar compounds revealed that the piperazine and pyridazine components interact with the active site of AChE, leading to effective inhibition .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of pyridazinone derivatives demonstrated that modifications in the piperazine ring significantly affected antibacterial activity. The most potent derivatives were found to inhibit bacterial growth at low concentrations, indicating a promising lead for antibiotic development .
Case Study 2: Antitumor Potential
In another study focusing on the cytotoxicity of triazole-containing compounds, it was found that specific substitutions on the triazole ring enhanced cytotoxic effects against multiple cancer cell lines. The findings suggest that further optimization could yield more effective anticancer agents .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves sequential coupling of the pyridazine-triazole core with the piperazine and trifluoromethylphenyl moieties. Key steps include:
- Nucleophilic substitution to attach the triazole group to pyridazine under reflux with a polar aprotic solvent (e.g., DMF) .
- Piperazine coupling via Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .
- Purification using column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
Yield Optimization: - Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) to identify side products early .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Triazole coupling | 1H-1,2,4-triazole, K₂CO₃ | DMF | 80°C | 65–70 |
| Piperazine linkage | Pd(OAc)₂, XPhos | Toluene | 110°C | 50–60 |
| Final purification | Ethanol recrystallization | — | RT | 85–90 |
Q. How is the compound’s structure validated, and what spectroscopic techniques are essential?
- NMR (¹H/¹³C): Confirm regiochemistry of the pyridazine-triazole linkage (e.g., ¹H NMR: δ 8.9 ppm for triazole protons) and piperazine integration ratios .
- Mass Spectrometry (HRMS): Verify molecular ion peak ([M+H]⁺) with <5 ppm error .
- X-ray Crystallography: Resolve ambiguities in trifluoromethylphenyl orientation and piperazine chair conformation .
- IR Spectroscopy: Detect carbonyl stretches (~1680 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. What are the compound’s key reactive sites for derivatization?
- Triazole N-atoms: Participate in alkylation or coordination chemistry .
- Pyridazine ring: Susceptible to electrophilic substitution (e.g., nitration) at the 4-position .
- Trifluoromethyl group: Stabilizes adjacent electrophilic centers but resists direct substitution .
- Piperazine NH: Amide bond formation via EDC/HOBt coupling .
Advanced Research Questions
Q. How can computational methods predict biological target interactions?
- Molecular Docking (AutoDock Vina): Screen against kinase domains (e.g., mTOR) using the trifluoromethylphenyl group as a hydrophobic anchor .
- MD Simulations (GROMACS): Assess piperazine flexibility and ligand-receptor stability over 100 ns trajectories .
- QSAR Modeling: Correlate substituent electronegativity (e.g., F vs. Cl) with IC₅₀ values using Hammett constants .
Table 2: Predicted Binding Affinities for Common Targets
| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| mTOR | -9.2 | 10 (reported in ) |
| PI3K | -6.8 | >1000 |
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay Standardization: Control variables like cell passage number, serum concentration, and ATP levels in kinase assays .
- Metabolite Screening: Use LC-MS to identify degradation products (e.g., triazole ring oxidation) that may skew results .
- Orthogonal Validation: Combine in vitro (e.g., Western blot for p-S6K) and in vivo (xenograft models) data to confirm target engagement .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Q. How can reaction mechanisms be elucidated for unexpected byproducts?
Q. What are the best practices for reproducibility in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
